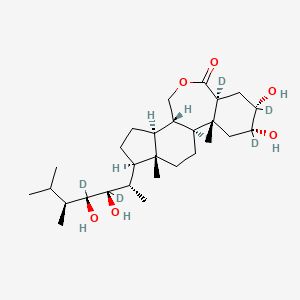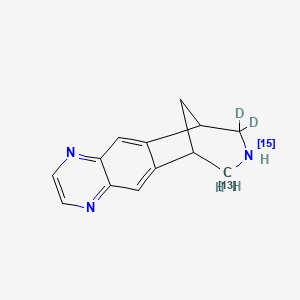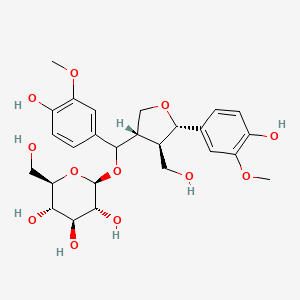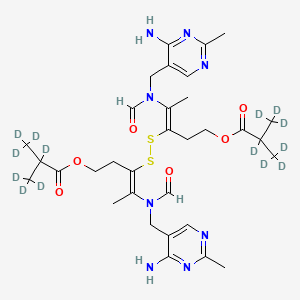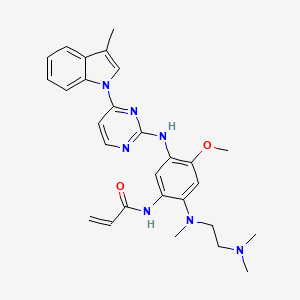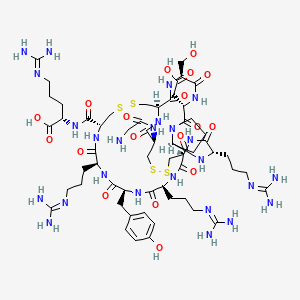
|A-Conotoxin Rg1A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Conotoxin RgIA is a peptide derived from the venom of the marine snail Conus regius. This compound is known for its ability to specifically bind to the α9α10 nicotinic acetylcholine receptor, making it a valuable tool in scientific research, particularly in the study of pain and neurological disorders .
Métodos De Preparación
The synthesis of A-Conotoxin RgIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are coupled to the resin-bound peptide chain using activating agents such as HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Análisis De Reacciones Químicas
A-Conotoxin RgIA undergoes several types of chemical reactions:
Oxidation: The formation of disulfide bonds between cysteine residues is crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties. .
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like DTT. The major products formed are typically the oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
A-Conotoxin RgIA has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the function of nicotinic acetylcholine receptors, particularly the α9α10 subtype.
Medicine: A-Conotoxin RgIA has shown promise in pain management by blocking specific receptors involved in pain signaling
Mecanismo De Acción
A-Conotoxin RgIA exerts its effects by binding to the α9α10 nicotinic acetylcholine receptor. This binding inhibits the receptor’s activity, which in turn affects the transmission of pain signals in the nervous system. The peptide’s interaction with the receptor involves specific amino acid residues that form hydrogen bonds and other interactions with the receptor’s binding site .
Comparación Con Compuestos Similares
A-Conotoxin RgIA is part of a larger family of conotoxins, which are peptides derived from cone snail venom. Similar compounds include:
A-Conotoxin Vc1.1: Another peptide that targets nicotinic acetylcholine receptors but has a different receptor subtype specificity.
A-Conotoxin ImI: Known for its ability to inhibit α7 nicotinic acetylcholine receptors.
A-Conotoxin PeIA: A potent inhibitor of human α9α10 nicotinic acetylcholine receptors, similar to A-Conotoxin RgIA but with different amino acid substitutions
A-Conotoxin RgIA is unique in its high specificity for the α9α10 nicotinic acetylcholine receptor, making it particularly valuable for research into pain mechanisms and potential therapeutic applications.
Propiedades
Fórmula molecular |
C59H95N25O18S4 |
|---|---|
Peso molecular |
1570.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
XLQOVPAFVSHLGV-VFWMWCIBSA-N |
SMILES isomérico |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
SMILES canónico |
C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
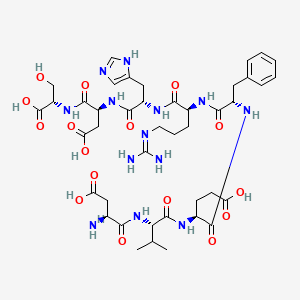
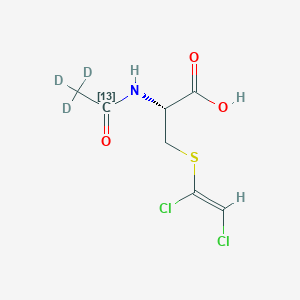
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
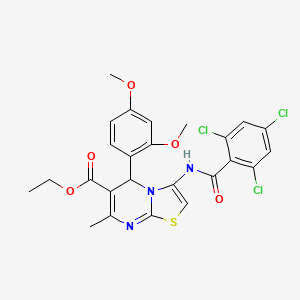
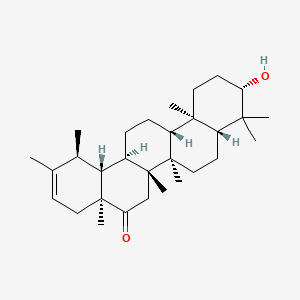

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
